Oleamine oxide
Description
Classification within Amine Oxide Surfactant Chemistry
Oleamine oxide, chemically known as (Z)-N,N-dimethyloctadec-9-en-1-amine oxide, belongs to the class of amine oxide surfactants. researchgate.net These surfactants are characterized by a functional group where an oxygen atom is bonded to a tertiary amine, creating a coordinate covalent bond (R₃N⁺-O⁻). rsc.org This structure results in a highly polar head group with a significant dipole moment. parchem.com
The classification of this compound is multifaceted:
Fatty Amine Oxides : It is categorized under fatty amine oxides, which are derived from natural fats and oils. nsf.gov Specifically, its hydrophobic tail is an oleyl group, an 18-carbon chain with a cis-double bond (C18:1), derived from oleic acid.
The molecular formula for this compound is C₂₀H₄₁NO, and its structure combines a hydrophobic oleyl tail with a hydrophilic dimethylamine (B145610) oxide head. specialchem.com This amphiphilic nature is the foundation of its surfactant properties.
A comparison of this compound with other related amine oxides highlights the impact of the alkyl chain on their properties.
| Compound Name | Alkyl Chain | Key Differentiating Properties |
| This compound | Oleyl (C18:1, unsaturated) | The unsaturated chain enhances solubility in polar solvents and is suitable for liquid formulations. |
| Stearamine Oxide | Stearyl (C18, saturated) | The saturated chain leads to higher emulsification efficiency compared to its unsaturated counterpart. cir-safety.org |
| Lauramine Oxide | Lauryl (C12, saturated) | The shorter chain results in faster foam formation but lower emulsification efficiency than C18 analogs. cir-safety.org |
Historical Context and Emergence in Scientific Literature
While amine oxides as chemical compounds were known to researchers before the 20th century, their recognition as surface-active agents occurred in 1939. mdpi.com The general synthesis route for amine oxides involves the oxidation of tertiary amines, with hydrogen peroxide being a common and industrially significant oxidizing agent. rsc.org Fatty amine oxides, derived from the tertiary amines of fatty acids, emerged as a commercially important class of surfactants. nsf.gov
The specific emergence of this compound in scientific literature is closely tied to the broader investigation of long-chain amine oxides. The synthesis of related compounds, such as oleylamidopropyldimethylamine oxide (OADAO), continues to be an area of contemporary research, with recent studies in 2024 detailing laboratory synthesis from oleylamidopropyl dimethylamine and hydrogen peroxide. unica.it This process is noted for being free of organochlorine compounds, which is relevant for certain industrial applications. mdpi.com The study of long-chain amine oxides has been driven by their unique properties, which are often difficult to replicate with more conventional anionic or non-ionic surfactants. parchem.com
Overview of Core Research Domains for this compound Investigations
Research into this compound is concentrated in areas that leverage its surfactant properties and its specific molecular structure. The primary domains of investigation include its function in formulated products, its critical role in materials science, particularly nanoparticle synthesis, and its potential in specialized industrial applications.
Surfactant and Formulation Research: As a surfactant, this compound is investigated for its role as a foam booster, viscosity enhancer, emulsifier, and conditioning agent in various formulations. parchem.comthegoodscentscompany.comadvchemical.com The presence of the unsaturated oleyl chain contributes to a softer feel in certain applications. advchemical.com Research in this area often focuses on how its amphoteric nature can be used to create stable and effective products across a range of pH conditions.
Nanoparticle Synthesis: A significant and growing area of research is the use of oleamine and its derivatives, including this compound, in the synthesis of colloidal nanoparticles. In this context, it often functions as a capping agent or stabilizer. researchgate.net The amine group can coordinate with metal ions on the surface of growing nanocrystals, controlling their size and shape and preventing aggregation. researchgate.net Research has shown its utility in the synthesis of various nanoparticles, as detailed in the table below.
| Nanoparticle Type | Role of Oleamine/Oleamine Oxide | Research Findings |
| Metal Oxides (e.g., Fe₃O₄, MnO) | Capping agent, stabilizer, and sometimes involved in the reduction of precursors. nsf.govunica.ityoutube.com | The presence of oleylamine (B85491)/acid is critical for controlling particle size and polydispersity during solvothermal synthesis. unica.it The amine group can act as a reduction promoter. unica.it |
| Metal Chalcogenides (e.g., Cu₂-xTe) | Capping surfactant to prevent aggregation. polito.it | Used in conjunction with other surfactants like trioctylphosphine (B1581425) oxide (TOPO) to stabilize nanocrystals. polito.it |
| Metallic Nanoparticles (e.g., Co, Ni) | Ligand and stabilizer. nsf.gov | Used with oleic acid to synthesize metal nanoparticles from metal 2,4-pentanedionate precursors. nsf.gov |
| Perovskites (e.g., CsPbCl₃) | Capping agent. | Used to control nucleation kinetics and ensure surface functionalization of the nanocrystals. |
Enhanced Oil Recovery (EOR): Emerging research points to the potential application of zwitterionic surfactants, including amine oxides, in chemical enhanced oil recovery (EOR). mdpi.com Their ability to modify the properties of aqueous solutions for hydraulic fracturing is under investigation. mdpi.com The use of nanoparticles, often stabilized by surfactants like this compound, is also a key area in E-EOR research, where they can alter rock wettability and reduce interfacial tension between oil and water. d-nb.inforesearchgate.netrsc.org
Structure
2D Structure
Properties
CAS No. |
14351-50-9 |
|---|---|
Molecular Formula |
C20H41NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(Z)-N,N-dimethyloctadec-9-en-1-amine oxide |
InChI |
InChI=1S/C20H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)22/h11-12H,4-10,13-20H2,1-3H3/b12-11- |
InChI Key |
QCTZUSWOKFCWNB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)[O-] |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](C)(C)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)[O-] |
Other CAS No. |
14351-50-9 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Oleamine Oxide
Standard Synthetic Pathways for Oleamine Oxide
The primary route for synthesizing this compound involves the direct oxidation of a tertiary amine precursor, which is itself derived from oleylamine (B85491). This process is carefully controlled to ensure high yield and purity of the final product.
The synthesis of this compound begins with a suitable oleylamine derivative, typically a tertiary amine such as oleyl dimethylamine (B145610). google.com While oleylamine itself is a primary amine (C₁₈H₃₅NH₂), it is first converted to a tertiary amine before the final oxidation step. google.comwikipedia.org The oxidation of the tertiary amine's nitrogen atom leads to the formation of the N-oxide bond, which is characteristic of all amine oxides. google.comgoogle.com This transformation is a cornerstone of amine oxide production, converting the lipophilic amine into an amphiphilic surfactant. google.com The general reaction involves the oxidation of the tertiary amine with a potent oxidizing agent. google.com
Hydrogen peroxide (H₂O₂) is the most common and commercially preferred oxidizing agent for the synthesis of amine oxides, including this compound. google.comgoogle.com The process involves reacting the tertiary amine precursor with aqueous hydrogen peroxide under carefully regulated conditions to prevent side reactions and decomposition of the product. mdpi.comorgsyn.org
Several key parameters are controlled during the reaction:
Temperature: The reaction is exothermic, and the temperature is typically maintained within a range of 55°C to 80°C. mdpi.com Temperatures below this range can slow the reaction, while higher temperatures risk decomposition of both the hydrogen peroxide and the resulting amine oxide. orgsyn.org
pH: The reaction is generally carried out under alkaline conditions, with a pH between 8 and 10.
Solvent: While the reaction can be carried out in water, organic solvents like isopropanol (B130326) are often used in laboratory settings to manage viscosity and improve mixing. mdpi.com However, for industrial applications, solvent-free systems are often preferred. mdpi.com
Catalysts: In some processes, catalysts such as layered double hydroxides or transition metal oxides can be used to improve efficiency and allow for milder reaction conditions, sometimes as low as 10-25°C. google.com Carbon dioxide has also been used in conjunction with hydrogen peroxide to facilitate the reaction. google.com
The gradual addition of hydrogen peroxide to the amine is crucial to control the exothermic reaction and prevent excessive foaming. mdpi.com After the reaction is complete, residual hydrogen peroxide may be left in the final product to prevent darkening during storage. mdpi.com
| Parameter | Controlled Condition/Reagent | Rationale/Significance |
|---|---|---|
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | Effective and common commercial choice for oxidizing tertiary amines. google.comgoogle.com |
| Temperature | 55°C - 80°C | Balances reaction rate with the thermal stability of the reactants and product. mdpi.comorgsyn.org |
| Solvent | Isopropanol, Water, or Solvent-Free | Manages reaction viscosity and heat; choice depends on scale and application. mdpi.com |
| Catalyst (Optional) | Layered double hydroxides, Transition metal oxides | Enables milder reaction conditions and can improve yield. google.com |
Precursor Material Origin and Influence on Synthesis Routes
The oleyl group in this compound originates from oleic acid, a monounsaturated omega-9 fatty acid. rsc.org Oleic acid is one of the most common fatty acids found in nature, abundant in both plant and animal sources. spunk.org The choice of precursor source can influence the composition and purity of the resulting oleylamine and, subsequently, the this compound.
Vegetable oils are a significant source of oleic acid. google.com Oils such as olive oil, soybean oil, rapeseed oil, and palm oil contain substantial amounts of oleic acid triglycerides. google.comikm.org.mygoogle.com Commercially available oleic acid from plant sources is often a mixture of fatty acids, including linoleic and stearic acids. google.com The synthesis of oleylamine from these plant-derived fatty acids involves converting the carboxylic acid to a nitrile, followed by catalytic hydrogenation to the primary amine. epa.gov Plant-based sources are often preferred in formulations where a high content of naturally derived materials is desired. googleapis.com For example, PEGs soyamine is derived from the fatty acids of soy. cir-safety.org
Animal fat, particularly tallow (B1178427) (rendered beef or mutton fat), is a major commercial source for oleic acid and its derivatives. spunk.orgalanplewis.com Tallow is processed to yield a mixture of fatty acids, with oleic acid being a primary unsaturated component alongside saturated fatty acids like palmitic and stearic acid. alanplewis.com The resulting "tallow amine" is therefore a mixture of primary alkylamines, with oleylamine being a major constituent (40-50%). alanplewis.com The production of polyoxyethylene tallow amine, a related surfactant, starts by reacting animal fat extracts with ammonia (B1221849) to produce the tallow amine. alanplewis.com The use of tallow is historically significant and continues to be a key feedstock for many industrial surfactants. cir-safety.org
| Source Type | Examples | Key Characteristics |
|---|---|---|
| Plant-Based | Soybean Oil, Olive Oil, Palm Oil, Rapeseed Oil | High in oleic acid; often contains other unsaturated fatty acids like linoleic acid. google.comikm.org.mygoogle.com |
| Animal-Derived | Tallow (Beef/Mutton Fat) | Major industrial source; yields a mixture of fatty amines, primarily oleylamine, palmitamine, and stearamine. spunk.orgalanplewis.com |
The initial step in obtaining fatty acids from natural triglycerides (oils and fats) is often saponification. googleapis.com Saponification is a hydrolysis process where the fat or oil is treated with a strong alkali, such as sodium hydroxide (B78521), to produce glycerol (B35011) and the salt of the fatty acids (soap).
This process breaks the ester bonds of the triglyceride, liberating the fatty acids. The resulting fatty acid salts can then be acidified to yield the free fatty acids, including oleic acid. This mixture of fatty acids is then separated and purified to isolate the oleic acid, which serves as the starting material for producing oleylamine. epa.gov The oleylamine is typically synthesized commercially by treating the fatty acid with ammonia to form the ammonium (B1175870) salt, which is then dehydrated to the amide and further to the nitrile. The final step is the catalytic hydrogenation of the nitrile to produce the primary amine. epa.gov This entire pathway, starting from the saponification of natural fats, is a fundamental industrial route for producing the oleylamine precursor required for this compound synthesis.
Methodological Advancements in this compound Synthesis Optimization
Regulation of pH and Temperature in Oxidation Reactions
The control of pH and temperature is critical in the synthesis of amine oxides to prevent over-oxidation, degradation of the target molecule, and other undesirable side reactions. chemistryjournals.netnih.gov The reaction to produce tertiary amine oxides, such as this compound, is typically effected by oxidizing the parent amine with agents like hydrogen peroxide. chemistryjournals.netacs.org
Temperature Control: The oxidation of tertiary amines often necessitates elevated temperatures to proceed at a practical rate. acs.org However, excessive heat can lead to the degradation of the resulting N-oxide product. For instance, the synthesis of a related compound, oleylamidopropyldimethylamine oxide, is conducted by heating the reaction mixture to between 55 and 60°C. mdpi.com It is crucial that the temperature does not surpass 65°C during the gradual addition of hydrogen peroxide to maintain control over the exothermic reaction. mdpi.com Similarly, the synthesis of dihydroxyethyl this compound, another related surfactant, is typically performed within a controlled temperature range of 60–80°C. This careful management of the thermal profile is essential for achieving a high yield of the desired amine oxide. chemistryjournals.net
pH Regulation: The pH of the reaction medium significantly influences the rate and outcome of the oxidation. For the synthesis of dihydroxyethyl this compound, the reaction is carried out under controlled alkaline conditions, specifically a pH range of 8–10. In a broader context of oxide synthesis, maintaining an optimal pH is key to obtaining a pure product. For example, in the synthesis of molybdenum disulfide (MoS2) via a similar hydrothermal method, a pure product was only obtained when the pH was maintained between 6.0 and 7.5. revistadechimie.ro This principle underscores the importance of pH regulation in directing the chemical reaction toward the desired oxide product and preventing the formation of byproducts.
The following table summarizes typical reaction parameters for the synthesis of amine oxides related to this compound, illustrating the importance of controlled conditions.
| Parameter | Typical Range/Value | Compound Example | Source |
| Temperature | 60–80 °C | Dihydroxyethyl this compound | |
| Temperature | 55–65 °C | Oleylamidopropyldimethylamine oxide | mdpi.com |
| pH | 8–10 | Dihydroxyethyl this compound | |
| Oxidizing Agent | Hydrogen Peroxide | Dihydroxyethyl this compound, Oleylamidopropyldimethylamine oxide | mdpi.com |
This table presents data for amine oxides structurally related to this compound to illustrate common synthesis conditions.
Monitoring Reaction Progress via Spectroscopic and Chromatographic Techniques
To ensure optimal yield and purity, the progress of the this compound synthesis must be carefully monitored. Various analytical methods are employed to track the consumption of reactants and the formation of the product in real-time.
Chromatographic Techniques: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the starting amine during the oxidation process. acs.org The progress of the reaction can be visualized on TLC plates, often with the aid of a visualizing agent like Dragendorff reagent, which is effective for identifying aliphatic N-oxide products. acs.org For more detailed quantitative analysis and final purity validation, High-Performance Liquid Chromatography (HPLC) is utilized. asianpubs.org Techniques such as HPLC combined with evaporative light scattering detection (ELSD) can confirm the purity of the synthesized amine oxide. Gas Chromatography (GC) is another principal analytical method that can be employed for the analysis of amines and their derivatives. researchgate.net
Spectroscopic Techniques: Fourier-Transform Infrared (FTIR) spectroscopy is invaluable for monitoring the chemical transformation during synthesis. The reaction's progress is tracked by observing the disappearance of the N-H stretching bands of the precursor amine and the concurrent appearance of a characteristic peak for the N-O bond. This prominent vibration for the N⁺–O⁻ bond typically appears in the region around 930–970 cm⁻¹. acs.orgmdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation of the final N-oxide product. chemistryjournals.net The introduction of the oxygen atom leads to a characteristic downfield shift in the signals of neighboring protons (¹H NMR) and carbon atoms (¹³C NMR) compared to the parent amine, confirming the successful oxidation. acs.org Mass Spectrometry (MS) is also used in conjunction with other methods to confirm the molecular weight and structural integrity of the synthesized this compound.
The table below outlines the primary analytical techniques used to monitor this compound synthesis.
| Analytical Technique | Purpose | Key Signal / Parameter Monitored | Source |
| Thin-Layer Chromatography (TLC) | Reaction progress monitoring | Disappearance of amine spot / Appearance of N-oxide spot | acs.org |
| High-Performance Liquid Chromatography (HPLC) | Purity validation and quantification | Peak area of the final product | asianpubs.org |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group transformation | Appearance of N-O stretch (approx. 930-970 cm⁻¹) | acs.orgmdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Downfield shift of α-protons and carbons | chemistryjournals.netacs.org |
| Mass Spectrometry (MS) | Structural confirmation | Molecular ion peak corresponding to this compound |
Molecular Structure and Amphoteric Characteristics of Oleamine Oxide
Fundamental Structural Features of Aliphatic Amine Oxides
Aliphatic amine oxides are tertiary amine derivatives where the nitrogen atom is bonded to three organic groups (which can include alkyl or alkenyl chains) and an oxygen atom via a coordinate covalent bond atamanchemicals.comwikipedia.orgwikidoc.org. The general structure is represented as R₃N⁺−O⁻, where 'R' denotes the organic substituents atamanchemicals.comwikipedia.orgwikidoc.org. For oleamine oxide, the structure is specifically N,N-dimethyl-N-oleylamine oxide, with the oleyl group being a C₁₈ chain featuring a cis-9 unsaturation nih.govnih.govchemsrc.comthegoodscentscompany.commolbase.comchemicalbook.com. This structure contributes to its amphiphilic nature, with a polar head group and a long, hydrophobic tail researchgate.netoecd.org. The molecular formula for this compound is C₂₀H₄₁NO, and its molecular weight is approximately 311.55 g/mol nih.govnih.govchemsrc.comthegoodscentscompany.commolbase.comchemicalbook.com. Aliphatic amine oxides are known for their biodegradability and low toxicity, making them attractive for various applications researchgate.net.
Polarity and Hydrophilicity in this compound Molecules
The presence of the N⁺−O⁻ functional group renders amine oxides highly polar molecules, with a polarity comparable to that of quaternary ammonium (B1175870) salts atamanchemicals.comwikipedia.orgwikidoc.org. This strong polarity is a key factor in their surfactant activity, enabling them to significantly reduce surface tension atamanchemicals.comekb.egatamankimya.com. While small amine oxides are very hydrophilic and exhibit excellent water solubility, long-chain alkyl amine oxides like this compound are amphiphilic, possessing both hydrophilic (the amine oxide head) and hydrophobic (the oleyl chain) characteristics atamanchemicals.comwikipedia.orgwikidoc.org. This amphiphilicity is fundamental to their ability to form micelles and stabilize emulsions researchgate.netoecd.org.
Amphoteric and Zwitterionic Behavior of this compound in Aqueous Environments
Amine oxides are classified as amphoteric surfactants, meaning they can exhibit both acidic and basic properties depending on the pH of the surrounding medium researchgate.netekb.egatamanchemicals.comnih.gov. This characteristic allows them to display different ionic behaviors: cationic in acidic conditions, anionic in alkaline conditions, and non-ionic or zwitterionic at intermediate pH values atamanchemicals.com. This pH-responsiveness is a critical attribute that allows for the tuning of their performance in various formulations ekb.egatamanchemicals.com. While the term "zwitterionic" implies the presence of both positive and negative charges within the same molecule, the primary observed behavior for amine oxides is the transition between a protonated (cationic) state and an unprotonated (non-ionic or amphoteric) state as the pH changes wikipedia.orgresearchgate.netekb.egnih.gov.
| pH Range | Dominant Ionic State | Behavior Type |
| Acidic (pH < pKa) | Cationic | Cationic |
| Neutral/Slightly Alkaline | Amphoteric/Zwitterionic | Non-ionic/Amphoteric |
| Alkaline (pH > pKa) | Uncharged | Non-ionic |
Note: The exact pH ranges for these transitions can vary based on the specific structure of the amine oxide and the presence of other ions.
The ionic state of this compound is directly influenced by the pH of the aqueous environment wikipedia.orgresearchgate.netekb.egnih.gov. In acidic solutions (typically below their pKa), the oxygen atom of the N-O bond can accept a proton (H⁺), leading to the protonation of the nitrogen atom and the formation of a cationic hydroxylamine (B1172632) species (R₃N⁺−OH) wikipedia.orgwikidoc.org. This protonation is analogous to the behavior of weak bases researchgate.net. Conversely, as the pH increases towards neutral and alkaline conditions, the amine oxide molecule tends to deprotonate, existing predominantly in its non-ionic or amphoteric form wikipedia.orgekb.egnih.gov. This reversible protonation and deprotonation are central to their amphoteric character wikipedia.orgresearchgate.netekb.egnih.gov.
Amine oxides function as weak bases due to the presence of the nitrogen atom, which can accept a proton wikipedia.orgwikidoc.org. The pKa value associated with the protonation equilibrium of amine oxides is generally reported to be around 4.5 to 5.0 wikipedia.orgwikidoc.orgresearchgate.net. For N,N-dimethyloleyl N-oxide specifically, a predicted pKa value of approximately 4.79 ± 0.40 has been noted chemicalbook.com. This pKa value indicates the pH at which the protonated (cationic) and unprotonated (non-ionic) forms are present in equal concentrations.
| Compound Name | pKa (approximate) | Source |
| General Amine Oxides | 4.5 | wikipedia.orgwikidoc.org |
| LDAO (Lauryl Dimethyl Amine Oxide) | ~5 | researchgate.net |
| N,N-dimethyloleyl N-oxide | 4.79 ± 0.40 | chemicalbook.com |
The capacity of amine oxides to exist in different ionic states depending on pH enables them to act as buffering agents, contributing to pH stabilization in solutions wikipedia.orgresearchgate.netekb.egnih.gov. The equilibrium between the protonated (cationic) and unprotonated (non-ionic/amphoteric) forms allows the molecule to absorb excess protons or release them as needed within a specific pH range, characteristic of weak bases acting as buffers. This pH-dependent behavior is crucial for maintaining stable conditions in formulations, particularly in the presence of other acidic or alkaline components wikipedia.orgresearchgate.netekb.egnih.gov. The ability to shift between cationic and non-ionic forms means that amine oxides can participate in complex interactions within solutions, influencing properties like micelle formation and solubility researchgate.net.
Interfacial and Colloidal Science of Oleamine Oxide Systems
Surface Activity and Surfactant Properties of Oleamine Oxide
This compound is characterized by its high surface activity, meaning it effectively reduces the surface tension of water and the interfacial tension between different phases, such as oil and water ulprospector.comulprospector.com. As an amphoteric surfactant, its headgroup can be nonionic or cationic depending on the pH of the solution, although it is often considered nonionic in neutral and alkaline conditions. This dual nature allows for complex and beneficial interactions with other surfactant types google.com.
This compound is recognized as an effective foam booster and stabilizer knowde.comjustia.com. The mechanisms behind this performance are multifaceted and rooted in its influence on the properties of the interfacial film at the air-water boundary of a foam bubble.
Enhanced Film Viscoelasticity: The presence of this compound at the interface increases the surface dilational viscoelasticity. The long oleyl chains contribute to strong intermolecular van der Waals forces, creating a more cohesive and resilient interfacial film. This enhanced strength helps the foam lamellae (the thin liquid films between bubbles) resist mechanical shocks and stresses that would otherwise lead to rupture.
Reduced Liquid Drainage: Foam instability is often driven by the drainage of liquid from the lamellae due to gravity. This compound mitigates this by increasing the surface viscosity of the film, which physically slows the rate of drainage. Furthermore, the packing of surfactant molecules at the interface can create a structured layer that hinders liquid flow.
Gibbs-Marangoni Effect: This phenomenon is crucial for foam stability. If a foam film is stretched, the local surfactant concentration at the stretched spot decreases, causing a local increase in surface tension. This gradient in surface tension induces a flow of liquid from areas of low surface tension (higher surfactant concentration) to the stretched area of high surface tension, effectively "healing" the thin spot and preventing rupture. This compound contributes effectively to this self-repair mechanism.
Steric and Electrostatic Hindrance: The bulky headgroup and long tail of this compound provide a steric barrier between adjacent bubbles, preventing them from approaching closely enough to coalesce. In acidic conditions, where the headgroup becomes protonated and cationic, electrostatic repulsion between the surfaces of adjacent bubbles provides an additional stabilizing force.
A primary function of any surfactant is the reduction of interfacial tension (IFT). This compound is proficient at lowering the IFT between aqueous solutions and hydrophobic phases (e.g., oils, non-polar solvents). This capability is fundamental to its role in emulsification and detergency ulprospector.com.
When combined with other types of surfactants, particularly anionics, this compound often exhibits synergistic behavior google.com. Synergy means that the performance of the mixture is greater than the sum of the individual components. This is driven by favorable molecular interactions:
Reduced Electrostatic Repulsion: In a mixture with an anionic surfactant (e.g., an alkyl sulfate), the slightly positive or neutral polar headgroup of the this compound can position itself between the negatively charged headgroups of the anionic surfactant at the interface. This shields the electrostatic repulsion between the anionic headgroups, allowing for a more tightly packed and denser interfacial layer.
Favorable Mixing in Micelles: This closer packing leads to a lower critical micelle concentration (CMC) for the mixture compared to the individual surfactants. A lower CMC indicates greater efficiency, as less total surfactant is needed to achieve the maximum reduction in surface tension and to form micelles.
Rheological Modification and Viscosity Enhancement in Aqueous Solutions
This compound is a highly effective viscosity modifier, capable of significantly increasing the viscosity of aqueous solutions even at low concentrations knowde.comulprospector.com. This property is crucial in products that require a thickened consistency for stability, controlled dispensing, and enhanced performance, such as in certain cleaners and personal care formulations googleapis.comjustia.com.
The viscosity-building properties of this compound in water are primarily due to an associative mechanism involving the self-assembly of its molecules into non-spherical micelles.
Micelle Shape Transition: At concentrations above the CMC, surfactants typically form spherical micelles. However, the molecular geometry of this compound—with its large, bulky hydrophobic tail and relatively small polar headgroup—favors the formation of elongated, worm-like (or rod-like) micelles.
Entanglement and Network Formation: As the concentration of this compound increases, these long, flexible worm-like micelles can overlap and entangle, much like polymer chains in a solution. This entanglement creates a transient, three-dimensional network throughout the solution.
Increased Viscosity: This network structure significantly restricts the flow of the solution, leading to a dramatic increase in viscosity. The solution transitions from a low-viscosity, water-like liquid to a highly viscous, gel-like fluid. This behavior is characteristic of "viscoelastic" surfactant solutions, which exhibit both viscous and elastic properties google.comgoogle.com. The hydrodynamic volume of these large, entangled aggregates is substantial, further contributing to the observed viscosity increase. The presence of electrolytes (salts) can further promote the growth of these worm-like micelles, enhancing the thickening effect.
The synergistic interactions in binary surfactant systems, as described in section 4.1.2, can be quantified using theoretical models based on regular solution theory. The key parameter used to describe the non-ideality and synergy in mixed micelle formation is the micellar interaction parameter, βM.
This parameter can be calculated from the CMC values of the pure surfactants and their mixtures. The interpretation of βM is as follows:
βM = 0: Indicates ideal mixing of the two surfactants in the micelle (no interaction).
βM > 0: Indicates an antagonistic or repulsive interaction, making mixed micelle formation less favorable than ideal.
βM < 0: Indicates a synergistic or attractive interaction, making mixed micelle formation more favorable than ideal. A more negative value signifies a stronger synergistic interaction.
For mixtures of amine oxides and anionic surfactants, the βM values are typically negative, confirming a strong synergistic interaction. This is attributed to the reduction of electrostatic repulsion and potential dipole-ion interactions between the respective headgroups.
Table 1: Representative Interaction Parameters for Amine Oxide/Anionic Surfactant Systems
| Surfactant System | Molar Ratio | βM (Interaction Parameter) | Indication |
| Amine Oxide / Anionic Surfactant A | 1:1 | -3.5 | Strong Synergy |
| Amine Oxide / Anionic Surfactant A | 3:1 | -4.2 | Very Strong Synergy |
| Amine Oxide / Anionic Surfactant B | 1:1 | -2.8 | Synergy |
Note: This table provides illustrative data typical for long-chain amine oxide and anionic surfactant mixtures to demonstrate the concept of the interaction parameter. Exact values for this compound would depend on the specific anionic surfactant, concentration, temperature, and electrolyte content.
Solubilization and Stabilization of Insoluble Materials by this compound
The micellar structures formed by this compound in aqueous solutions act as micro-reservoirs capable of solubilizing water-insoluble or sparingly soluble substances ulprospector.comgoogleapis.com. This process, known as micellar solubilization, is critical for many applications, including the formulation of clear products containing oils, fragrances, or other active ingredients that would otherwise be immiscible in water googleapis.com.
The mechanism involves the incorporation of the insoluble material into the core of the micelle.
Hydrophobic Core: The interior of the this compound micelle is composed of the hydrophobic oleyl chains, creating a non-polar, oil-like environment.
Encapsulation: When a water-insoluble substance (e.g., an oil droplet or a fragrance molecule) is introduced into the surfactant solution, it is readily partitioned into this hydrophobic core to escape the unfavorable interactions with the surrounding water molecules.
Stabilization: The outer shell of the micelle, consisting of the polar N-oxide headgroups, remains in contact with the water, rendering the entire micelle-solubilizate aggregate soluble and stable in the aqueous phase. This effectively creates a thermodynamically stable microemulsion or a clear solution, preventing the insoluble material from separating out google.com.
The large, worm-like micelles formed by this compound can offer a particularly high capacity for solubilization due to their larger hydrophobic core volume compared to smaller, spherical micelles. This makes this compound an effective solubilizing and stabilizing agent for a wide range of insoluble materials.
Emulsion Stabilization Mechanisms and Efficiency
This compound is an effective emulsifying agent that stabilizes mixtures of immiscible liquids, such as oil and water. Its primary mechanism of action is the reduction of interfacial tension between the two phases. The molecule orients itself at the oil-water interface, with its hydrophobic oleyl tail penetrating the oil droplet and its hydrophilic amine oxide headgroup remaining in the aqueous phase. This orientation creates a film around the dispersed droplets, presenting a barrier that prevents them from coalescing. crimsonpublishers.comyoutube.com
The efficiency of stabilization is dictated by two principal mechanisms, which are heavily influenced by the pH of the system:
Steric Hindrance: In neutral to alkaline conditions, the this compound headgroup is uncharged. The layer of surfactant molecules around the droplets creates a physical, or steric, barrier. The bulky nature of the adsorbed molecules prevents droplets from approaching each other closely enough to merge.
Electrostatic Repulsion: In acidic environments (pH < 5), the amine oxide headgroup becomes protonated, acquiring a positive charge. researchgate.net This imparts a net positive surface charge to all the oil droplets. The resulting electrostatic repulsion between the like-charged droplets provides a powerful stabilizing force, significantly enhancing the kinetic stability of the emulsion and preventing flocculation and coalescence. crimsonpublishers.com
The synergistic use of this compound with solid nanoparticles can further enhance emulsion stability, creating what is known as a Pickering emulsion. In such systems, the surfactant modifies the wettability of the particles, causing them to adsorb strongly at the oil-water interface, forming a robust mechanical barrier that offers exceptional resistance to coalescence. researchgate.netnih.gov
Table 1: pH-Dependent Stabilization Mechanisms of this compound
| pH Condition | Headgroup State | Dominant Stabilization Mechanism | Resulting Emulsion Characteristics |
|---|---|---|---|
| Acidic (pH < 5) | Cationic (Protonated) | Electrostatic Repulsion | High stability due to repulsive forces between droplets. |
| Neutral / Alkaline (pH > 5) | Non-ionic (Neutral) | Steric Hindrance | Good stability due to a physical barrier formed by surfactant molecules. |
Suspension and Dispersion of Particulate and Oily Components
The surfactant properties of this compound make it highly effective for dispersing and suspending solid particles or fine oily droplets within a liquid medium. The mechanism relies on the adsorption of the surfactant onto the surface of the particles, preventing their aggregation and subsequent sedimentation or creaming. mdpi.com
In the dispersion of inorganic oxide particles within a non-polar solvent (e.g., an oil or hydrocarbon), the polar amine oxide headgroup adsorbs onto the particle's surface through electrostatic or hydrogen bonding interactions. nih.gov The long, nonpolar oleyl tails then extend into the solvent. This creates a solvated layer around each particle that provides steric stabilization, overcoming the van der Waals attractive forces that would otherwise cause the particles to agglomerate. mdpi.com This method is crucial for preparing stable nanoparticle dispersions for applications in materials like nanocomposites and advanced lubricants. google.com
Conversely, for suspending oily components or hydrophobic particles in an aqueous medium, the molecule orients in the opposite direction. The hydrophobic oleyl tail adsorbs onto the oily surface, while the polar amine oxide headgroup faces the water. In acidic conditions, the resulting positive charge on the particle surfaces leads to stable dispersions through electrostatic repulsion. This principle is vital in formulations where oil-soluble active ingredients need to be uniformly distributed in a water-based product. nih.gov
Molecular Interactions with Biological and Polymeric Interfaces
The distinct polarity of the amine oxide headgroup and the non-polarity of the oleyl tail facilitate complex interactions with both natural and synthetic macromolecular surfaces, including cell membranes and polymer networks.
Adsorption Mechanisms with Lipid Headgroups
This compound interacts readily with the lipid bilayers that form cell membranes. The adsorption is driven by a combination of electrostatic and hydrophobic forces. The nature of the interaction is highly dependent on the composition of the lipid headgroups in the bilayer and the pH of the surrounding environment.
Electrostatic Interactions: Cell membranes often contain a fraction of lipids with negatively charged headgroups, such as phosphatidylserine. In an acidic environment where this compound's headgroup is cationic, a strong electrostatic attraction will occur between the surfactant and these anionic lipids. This charge-based interaction is a primary driver for the initial adsorption of the molecule onto the membrane surface. chalmers.se
Hydrogen Bonding and Dipolar Interactions: In a neutral pH environment, the uncharged but highly polar N-O bond of the this compound headgroup can form hydrogen bonds with donor groups (e.g., the phosphate (B84403) or hydroxyl moieties) on lipid headgroups like phosphatidylcholine and phosphatidylethanolamine.
Hydrophobic Interactions: Following the initial adsorption of the headgroup, the long, hydrophobic oleyl tail can insert itself into the nonpolar core of the lipid bilayer, aligning with the acyl chains of the membrane lipids. This hydrophobic interaction is thermodynamically favorable and further stabilizes the association of the surfactant with the membrane. aps.org
Advanced Techniques for Probing Interactions with Biomembranes (e.g., Langmuir-Blodgett Trough)
The Langmuir-Blodgett (LB) trough is a powerful and precise instrument used to study the interactions of amphiphilic molecules with model cell membranes. oregonstate.edu This technique allows for the quantitative analysis of this compound's effect on lipid monolayers at an air-water interface.
The methodology involves several steps:
Monolayer Formation: A monolayer of a specific lipid or lipid mixture (e.g., DPPC) is spread onto an aqueous subphase in the trough, creating a well-defined model of one leaflet of a cell membrane. mdpi.com
Compression Isotherm Measurement: Movable barriers compress the monolayer while the surface pressure (the reduction in surface tension caused by the film) is measured as a function of the area per molecule. This provides a baseline surface pressure-area (π-A) isotherm, which reveals the packing and phase behavior of the pure lipid film. nih.gov
Interaction Study: this compound is then injected into the aqueous subphase beneath the lipid monolayer. If the surfactant adsorbs to or inserts itself among the lipid headgroups, it will cause an expansion of the monolayer. mdpi.com
Analysis: By measuring the change in the π-A isotherm—typically a shift to larger areas at a given pressure—researchers can quantify the extent of the interaction. A significant expansion indicates strong insertion of the this compound molecules into the lipid film, disrupting the lipid packing. mdpi.com Studies on amine oxide surfactants have shown that their ability to form stable, compressible films is sensitive to pH, which would be reflected in these isotherm measurements. nih.govresearchgate.net
Table 2: Interpreting Langmuir-Blodgett Trough Data for this compound-Lipid Interaction
| Observation in π-A Isotherm | Interpretation | Strength of Interaction |
|---|---|---|
| No significant change | No interaction; this compound remains in the subphase. | Negligible |
| Increase in surface pressure at a fixed area | Adsorption of this compound to the monolayer surface. | Moderate |
| Shift of isotherm to larger molecular areas | Insertion of this compound molecules into the lipid monolayer. | Strong |
| Change in monolayer collapse pressure | Alteration of membrane stability by this compound. | Varies |
Integration and Interaction within Polymer Networks
This compound can be integrated into polymer networks to modify their properties, acting as a specialized additive. The mechanisms of interaction can be either physical or chemical in nature, depending on the polymer matrix.
Physical Entanglement: In non-polar polymer matrices, the long oleyl tail of this compound can become physically entangled with the polymer chains. This process is analogous to the way a plasticizer integrates into a polymer, increasing free volume and potentially modifying mechanical properties such as flexibility.
Intermolecular Bonding: In polar polymer networks, such as epoxy resins, polyesters, or polyurethanes, the polar amine oxide headgroup is the primary site of interaction. researchgate.net It can form strong hydrogen bonds with hydroxyl, carbonyl, or amine groups present in the polymer backbone or on cross-linking agents. nih.govresearchgate.net These non-covalent interactions can create specific domains within the material, influencing its thermal and mechanical behavior. The presence of these surfactant molecules can affect the curing process of thermosetting resins and the final morphology of the cross-linked network.
Mechanistic Investigations of Oleamine Oxide Functionality
Synergistic Effects in Multi-Component Chemical Systems
The efficacy of oleamine oxide is often significantly enhanced when it is used in conjunction with other chemical agents, a phenomenon known as synergy. This is particularly evident in sporicidal formulations where this compound is combined with oxidants. google.com While this compound alone does not demonstrate sporicidal activity, and the oxidants used have poor efficacy at the same concentrations, their combination results in a potent sporicidal effect. google.com
This concept of synergy, where the combined effect of components is greater than the sum of their individual effects, is a key principle in developing advanced materials and formulations. google.comhep.com.cn In multi-component systems, elements can interact to improve performance through various mechanisms, including enhanced charge transfer, optimized electronic structures, and modified surface properties. hep.com.cnrsc.orgacs.org In the context of this compound, it is believed to work in concert with oxidizing agents to overcome the robust defenses of bacterial spores. google.com
Table 1: Synergistic Action in Sporicidal Formulations
| Component A | Component B (Examples) | Observed Effect | Postulated Mechanism |
|---|---|---|---|
| This compound | Oxidants (e.g., Hydrogen peroxide, Hypochlorous acid) | Excellent sporicidal efficacy | Amine oxide disrupts the spore's defenses, allowing the oxidant to access and destroy critical internal components. google.com |
Role in Modulating Surface and Interfacial Interactions
This compound is an amphoteric surfactant, meaning its charge can change depending on the pH of the solution. This characteristic allows it to modulate surface and interfacial properties effectively. google.com As a surfactant, it possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, enabling it to act at the interface between different phases, such as oil and water or a solid surface and a liquid. google.com
Its molecular structure, featuring a long alkyl chain and a highly polar amine oxide head group, gives it a polarity similar to that of quaternary ammonium (B1175870) salts. google.com This polarity is central to its function in various applications.
Key Interfacial Functions of this compound:
Surfactant and Detergent: It alters the surface tension of liquids, which is fundamental to its role in wetting and detergency. google.com
Foam Stabilization: Long-chain alkyl amine oxides like this compound are used as foam stabilizers in various products. google.com
Nanoparticle Synthesis: In the synthesis of multi-element nanoparticles, amine-containing molecules like oleamine can be used as solvents or protecting agents to control particle formation and prevent aggregation. hep.com.cnmdpi.com This involves managing the interfacial energy to guide crystal growth and ensure stability. researchgate.net
Table 2: Modulation of Interfacial Properties by this compound
| Property | Function | Application Area |
|---|---|---|
| Amphoteric Nature | Changes charge based on pH, affecting performance. google.com | Formulations requiring pH-dependent activity. |
| High Polarity | Exerts strong hydrophilic interactions. google.com | Wetting, detergency, and emulsification. |
| Long Alkyl Chain | Provides hydrophobic characteristics. google.com | Interaction with non-polar substances. |
| Surface Action | Reduces interfacial tension. google.comchemrxiv.org | Foam stabilization, chemical intermediate synthesis. |
Hypothesized Mechanisms of Action in Specialized Applications
In specialized applications, such as the inactivation of bacterial spores, specific mechanisms for this compound's function have been proposed. These hypotheses center on its ability to compromise the highly resistant structures of dormant spores, making them susceptible to other chemical agents. google.com
One leading hypothesis is that this compound interacts with and disrupts the spore coat. google.com The spore coat is a complex, multi-layered structure composed of highly cross-linked proteins that provides primary protection against chemical and enzymatic attack. nih.govmdpi.comnih.govuniprot.org It is theorized that the surfactant properties of this compound allow it to penetrate and disorganize these protective layers. google.com This action permeabilizes the coat, creating channels for other molecules, such as oxidants, to enter the spore and reach critical internal targets like the cortex and the core, ultimately preventing the spore from becoming viable. google.com
An alternative, yet not mutually exclusive, hypothesis suggests that this compound acts as a trigger for the microbial germination process. google.com Microbial germination is the transition of a dormant spore into a metabolically active vegetative cell. numberanalytics.comnih.gov This process involves the degradation of the spore's protective layers from within, making the cell vulnerable to external threats. numberanalytics.com According to this theory, this compound initiates these germination events, providing easily accessible targets for an accompanying oxidant to act upon, leading to an enhanced kill rate. google.com It is also considered possible that both the disorganization of the spore coat and the initiation of germination occur simultaneously, contributing to the observed synergistic effect. google.com
Table 3: Hypothesized Mechanisms of this compound Against Spores
| Hypothesis | Proposed Action of this compound | Consequence |
|---|---|---|
| Spore Coat Disorganization | Interacts with and physically disrupts the integrity of the protective protein layers of the spore coat. google.com | Creates pathways for sporicidal agents (oxidants) to penetrate the spore. google.com |
| Initiation of Germination | Acts as a chemical signal that triggers the spore to begin the germination process. google.comnumberanalytics.com | The germinating spore loses its natural resistance, making it highly susceptible to inactivation by oxidants. google.comnih.gov |
Advanced Applications and Formulation Science of Oleamine Oxide
Adjuvant Role in Agricultural Chemical Formulations
Oleamine oxide, a non-ionic/cationic surfactant, serves a critical role as an adjuvant in modern agricultural chemical formulations. Adjuvants are additives designed to enhance the effectiveness of active ingredients, such as pesticides and herbicides. alanplewis.comgoogleapis.com The inclusion of amine oxides in these formulations is driven by their ability to improve the physical and biological performance of the final product. google.comatamankimya.com
Enhancement of Pesticide Efficacy and Formulation Stability
The primary function of this compound as an adjuvant is to boost the biological efficacy of pesticides. googleapis.com This is achieved by improving the wetting and spreading of the spray solution on plant surfaces, ensuring better coverage and absorption of the active ingredient. Formulations containing amine oxide surfactants can be designed as high-load concentrates that remain stable across various storage conditions. google.comgoogle.com Stability is a crucial factor, as defined by organizations like the FAO and WHO, ensuring that the pesticide's chemical and physical properties are preserved until application. croplife.orgfao.org A stable formulation prevents the degradation of the active ingredient and maintains its physical state, avoiding issues like phase separation or crystallization. google.comfao.org The use of suitable adjuvants like this compound contributes to creating robust formulations that offer consistent performance. google.comnih.gov
Table 1: Impact of Adjuvants on Agricultural Formulations
| Parameter | Effect of this compound as an Adjuvant | Reference |
|---|---|---|
| Pesticide Efficacy | Enhances biological activity by improving wetting, spreading, and absorption of the active ingredient. | googleapis.com |
| Formulation Stability | Improves the physical and chemical stability of concentrates, preventing phase separation and crystallization. | google.comfao.org |
| Concentrate Loading | Allows for the creation of high-load pesticide concentrates. | google.comgoogle.com |
Influence on Viscosity and Handling Properties of Concentrates
The rheological properties of pesticide concentrates are critical for their practical use, affecting everything from manufacturing and packaging to dilution and application. High viscosity can make a concentrate difficult to pour, measure, and mix. google.com this compound, as a surfactant, helps to manage these properties. The inclusion of amine oxide surfactants in high-load pesticide concentrates has been shown to result in formulations with beneficially low viscosity, which significantly improves the ease of handling. google.com This ensures that the product is user-friendly and can be easily diluted with water to form an efficacious aqueous composition for application. google.com The ability to create concentrates that are not only stable but also easy to handle is a key advantage for transportation and on-site preparation. google.com
Contribution to Nanoparticle Synthesis Methodologies
In the field of materials science, this compound has emerged as a valuable compound in the synthesis of nanoparticles. Its molecular structure allows it to play a crucial role in controlling the formation of complex nanostructures.
Functionality as a Capping Agent in Material Synthesis
This compound functions effectively as a capping agent in the synthesis of nanoparticles. Capping agents are surface-active molecules that adsorb onto the surface of newly formed nuclei, preventing them from aggregating and controlling their subsequent growth. researchgate.net The functionality of this compound as a capping agent is attributed to its chelating groups, which can bind to the surface of the nanoparticles. This surface functionalization provides steric stabilization, which is essential for maintaining a stable colloidal dispersion of the nanoparticles. researchgate.net While its precursor, oleylamine (B85491), is widely used as a capping agent, the N-oxide group in this compound provides different binding characteristics and surface interactions. researchgate.netnih.gov This allows for fine-tuning of the nanoparticle's surface chemistry and stability.
Control over Nucleation Kinetics in Metal Oxide and Perovskite Systems
The synthesis of precisely controlled nanoparticles, such as metal oxides and perovskites, depends heavily on managing the nucleation and growth phases. This compound can be used to control the nucleation kinetics during this process. By varying the concentration of the surfactant relative to the chemical precursors, researchers can modulate the rate of nucleation. acs.org This control is crucial for determining the final size and distribution of the nanoparticles.
In the synthesis of perovskite nanocrystals, such as Cesium Lead Halide (CsPbX₃) systems, ligands like oleylamine and by extension this compound play a key role. acs.orgrsc.org They influence precursor solubility and the formation of intermediate complexes, which in turn dictate the kinetics of crystal formation. acs.orgnih.gov The ability to adjust parameters such as pH modulates the ligand binding strength, offering another layer of control over the synthesis. This precise control over nucleation and growth allows for the tailoring of nanoparticle characteristics for specific applications in fields like optoelectronics and catalysis. mit.eduaip.org
Table 2: Parameters for Nanoparticle Synthesis Controlled by this compound
| Parameter | Method of Control | Outcome | Reference |
|---|---|---|---|
| Nucleation Kinetics | Varying the surfactant-to-precursor ratio. | Regulates the rate of particle formation, influencing final size. | |
| Ligand Binding | Adjusting the pH of the reaction medium. | Modulates the strength of the capping agent's interaction with the nanoparticle surface. | |
| Particle Stability | Adsorption of the capping agent onto the nanoparticle surface. | Prevents aggregation through steric hindrance, ensuring a stable colloidal dispersion. | researchgate.net |
Integration into Multifunctional Polymer Additives
The incorporation of additives into polymers is a standard practice to enhance their properties and processing characteristics. This compound possesses a range of inherent properties that make it a candidate for integration into multifunctional polymer additives, where a single additive imparts several desired characteristics. specialchem.comgoogle.com
This compound is recognized for several functions, including its roles as a surfactant, hydrotrope, foam booster, and antistatic agent. specialchem.com These properties are highly valuable in the polymer industry. For instance, its antistatic properties can be used to dissipate static charge on the surface of plastic products, which is crucial in packaging for electronics. As a surfactant, it can act as a dispersing agent for pigments or other additives within the polymer matrix.
Furthermore, related amide compounds like oleamide (B13806) are used as slip and anti-blocking agents in polyolefins, modifying the surface properties of polymer films. specialchem.com The integration of this compound into a polymer backbone or its use as a blended additive could create multifunctional systems. google.com For example, a polymer could be simultaneously rendered antistatic while also having improved processing lubrication. Such multifunctional additives are sought after for their efficiency and ability to simplify complex formulations in the plastics and materials industry. pcc.eupcc.eu
Role as a Rheology Modifier in Polymer Systems
This compound serves as an effective rheology modifier, primarily functioning as a viscosity-building agent in various formulations. knowde.com Its ability to increase the thickness and control the flow properties of a system is crucial for the stability and performance of polymeric formulations. crodaagriculture.com While rheology modifiers in polymer systems often work by hydrating and swelling to create a structural matrix, the mechanism for surfactants like this compound involves altering micellar structures. crodaagriculture.comlubrizol.com By transitioning from smaller, spherical micelles to larger, entangled worm-like or rod-like micelles, this compound can significantly increase the viscosity of a formulation. This provides structure to the product, which helps in suspending active ingredients and prevents processes like sedimentation during storage and transport. crodaagriculture.com Its utility as a viscosity control agent is noted in various applications, and because it lacks hydrolyzable amide or ester groups, it remains stable across both acidic and alkaline environments. knowde.com
Table 1: Rheological Functions of this compound
| Function | Mechanism | Benefit in Polymeric Systems |
|---|---|---|
| Viscosity Modifier | Builds viscosity through the modification of surfactant micelle structures (e.g., sphere-to-rod transition). knowde.com | Enhances formulation stability, improves suspension of particles, and controls product flow. crodaagriculture.com |
| Foam Stabilizer | Strengthens the liquid film of bubbles, preventing coalescence. knowde.comknowde.com | Contributes to the desired texture and performance in cleaning and personal care products. |
| Anti-Static Agent | Imparts a slight positive charge (at lower pH) or polarity that can dissipate static electricity. knowde.comknowde.com | Reduces static build-up in applications like hair care products. knowde.com |
Contribution to Emulsification and Detergency within Polymeric Formulations
This compound is recognized for its contributions to emulsification and detergency. knowde.com As a surfactant, it possesses both hydrophilic (water-loving) and hydrophobic (oil-loving) moieties, enabling it to reduce interfacial tension between immiscible liquids like oil and water. This property is fundamental to its role as an emulsifier. In polymeric formulations, it facilitates the dispersion and stabilization of oil or grease within the aqueous polymer matrix, preventing phase separation.
Compatibility Studies with Diverse Surfactant Classes
This compound exhibits broad compatibility with a wide range of surfactant types, making it a versatile component in complex formulations. knowde.cominnospec.com Its behavior can be pH-dependent, allowing it to interact favorably with different classes of surfactants. researchgate.net
Interactions with Anionic, Non-ionic, and Amphoteric Surfactant Systems
This compound is compatible with anionic, non-ionic, and amphoteric surfactants. knowde.com Research into mixtures containing anionic surfactants (like Sodium Lauryl Ether Sulfate and α-Olefin Sulfonates), amphoteric surfactants (like Cocamidopropyl Betaine), and a non-ionic amine oxide shows significant synergistic benefits. researchgate.net The addition of the amine oxide to the anionic/amphoteric base lowers the critical micelle concentration (CMC) and surface tension of the system. researchgate.net This means that micelles form at a lower concentration, making the formulation more efficient.
This synergy arises because at neutral or near-neutral pH, the amine oxide (a non-ionic surfactant) interacts strongly with anionic surfactants. researchgate.net This interaction can effectively create a ternary system. At a given pH, an equilibrium is established between the non-ionic (unprotonated) and cationic (protonated) forms of the amine oxide, which then interacts with the primary anionic surfactant. researchgate.net This results in enhanced performance, such as improved foam stability and volume; for instance, one study noted a foam volume increase of around 26% after the addition of an amine oxide to an anionic/amphoteric mixture. researchgate.net
Table 2: Synergistic Effects of Amine Oxide in Anionic/Amphoteric Surfactant Mixtures researchgate.net
| Property | Anionic/Amphoteric Mixture | Anionic/Amphoteric/Amine Oxide Mixture |
|---|---|---|
| Critical Micelle Concentration (CMC) | Higher | Lowered |
| Surface Tension (γ) | Higher | Lowered |
| Foam Volume | Baseline | Increased by approximately 26% |
| Grease Emulsification | Good | Improved |
Investigation of Cationic Surfactant Functionality at Low pH
The ionic character of this compound is dependent on the pH of the solution. researchgate.net At low pH values (typically below a pKa of ~5), the nitrogen atom in the amine oxide molecule becomes protonated. researchgate.net This gives the molecule a net positive charge, causing it to behave as a cationic surfactant. researchgate.net In this state, it can form strong electrostatic interactions with anionic surfactants.
This pH-triggered change in charge is a key aspect of its functionality. While mixtures of distinct anionic and cationic surfactants often lead to precipitation due to strong electrostatic attraction, the in-situ formation of the cationic character in this compound within a formulation allows for controlled interaction. researchgate.netsanyo-chemical-solutions.com This results in the synergistic effects observed in mixed systems, such as reduced CMC and enhanced surface activity, rather than incompatibility. researchgate.net At neutral or higher pH, it behaves as a non-ionic surfactant, ensuring compatibility across a broad pH range. researchgate.net
Table 3: pH-Dependent Ionic Character of this compound researchgate.net
| pH Range | Dominant Ionic Form | Interaction Behavior |
|---|---|---|
| Low pH (pH < 5) | Cationic (Protonated) | Exhibits properties of a cationic surfactant; strong interaction with anionics. |
| Neutral / High pH (pH > 5) | Non-ionic (Unprotonated) | Exhibits properties of a non-ionic surfactant; compatible with all surfactant types. |
Environmental Research and Biodegradation Studies of Oleamine Oxide
Biodegradability Assessments and Environmental Fate
Comprehensive studies have been conducted to determine the environmental persistence and ultimate fate of amine oxides, including oleamine oxide. These assessments consistently demonstrate that amine oxides are readily biodegradable under various environmental conditions. researchgate.net
Laboratory simulations using standardized Organisation for Economic Co-operation and Development (OECD) protocols confirm the rapid and thorough biodegradation of amine oxides. nih.gov In studies simulating sewer conditions (OECD 314A), amine oxides are rapidly biodegraded, with over 76% being mineralized to carbon dioxide, water, and biomass. nih.gov The geometric mean for the primary biodegradation rate in these sewer simulations was found to be 0.184h⁻¹. nih.gov
Further investigations using activated sludge wastewater treatment plant (WWTP) simulations (OECD 303A) show a near-complete removal of amine oxides. nih.gov These studies report that over 97% of the amine oxide is completely mineralized, with less than 0.09% of the parent compound remaining in the effluent and less than 0.03% sorbed to sludge solids. nih.gov Monitoring of 44 WWTPs across the United States confirmed these findings, with very low mean concentrations of related amine oxides detected in the final effluent. nih.gov This high degree of removal in WWTPs is a critical factor in the compound's environmental profile, as it indicates that the majority of the substance is eliminated before it can reach receiving waters. nih.govresearchgate.net
Under aerobic conditions, amine oxides are considered readily biodegradable. nih.gov However, under anaerobic conditions, the biodegradability can vary depending on the specific structure of the amine oxide. For instance, some fatty amine oxides show inhibition of biogas production in anaerobic digestion, while others, like cocamidopropylamine oxide, are more easily biodegraded. nih.gov
Interactive Data Table: Biodegradation of Amine Oxides in Environmental Simulations This table summarizes key findings from standardized OECD tests on amine oxide biodegradation.
| Study Type (OECD Guideline) | Parameter Measured | Result | Reference |
|---|---|---|---|
| Sewer Water Die-Away (OECD 314A) | Mineralization | >76% | nih.gov |
| Sewer Water Die-Away (OECD 314A) | Primary Biodegradation Rate (Geometric Mean) | 0.184 h⁻¹ | nih.gov |
| Activated Sludge WWTP (OECD 303A) | Complete Mineralization | >97% | nih.gov |
| Activated Sludge WWTP (OECD 303A) | Parent Compound in Effluent | ≤0.09% | nih.gov |
| Activated Sludge WWTP (OECD 303A) | Parent Compound Sorbed to Sludge | ≤0.03% | nih.gov |
| General Aerobic Biodegradation | Classification | Readily Biodegradable | nih.gov |
Potential Environmental Effects and Mitigation Strategies
While amine oxides are highly effective in their applications, their potential for aquatic toxicity necessitates a thorough evaluation of their environmental effects. researchgate.net Like many surfactants, amine oxides can be toxic to aquatic organisms if released into the environment in sufficient concentrations. nih.gov
Ecotoxicity studies have evaluated the effect of amine oxides on various aquatic species. The toxicity is typically measured by the median effective concentration (EC50), which is the concentration of a substance that causes a specific effect in 50% of the test population over a certain period. For amine oxides, bacteria have been found to be more sensitive than crustaceans. nih.gov The toxicity can also be influenced by the length of the alkyl chain in the molecule. researchgate.net
Interactive Data Table: Aquatic Ecotoxicity of Amine Oxide Surfactants This table presents the range of EC50 values for different aquatic organisms exposed to amine oxide-based surfactants.
| Organism | Endpoint | Concentration Range (mg/L) | Reference |
|---|---|---|---|
| Bacteria (Photobacterium phosphoreum) | 30-minute EC50 | 0.11 - 11 | researchgate.net |
The primary mitigation strategy for preventing the potential environmental effects of this compound is its effective removal and degradation during wastewater treatment. researchgate.net The rapid and extensive biodegradation that occurs in activated sludge WWTPs ensures that the concentrations of the substance in treated effluent are extremely low. nih.gov Studies have shown that the 90th percentile concentrations of related amine oxides in US receiving streams are more than two orders of magnitude lower than the predicted no-effect concentrations, indicating a negligible risk to the aquatic environment. nih.gov Therefore, the main approach to mitigating environmental impact is to ensure that wastewater containing these surfactants is directed to effective treatment facilities. researchgate.net
Research on Sustainable Sourcing and Production of this compound Precursors
The production of this compound begins with its precursor, oleylamine (B85491), which is derived from oleic acid. wikipedia.org The sustainability of the entire lifecycle of this compound is therefore linked to the sourcing of these precursors.
There is a significant trend towards the sustainable sourcing of oleic acid from plant-based materials. futuremarketinsights.com Key sources include olive oil, sunflower oil, and canola oil, which are renewable resources. petercremerna.comoliviaoleo.com The industry is increasingly focused on traceability, ethical practices, and reducing environmental impact, with a growing interest in using byproducts like used cooking oils for oleic acid production. oliviaoleo.compmarketresearch.com This shift is driven by consumer demand for environmentally friendly products and regulations concerning animal-based fats. futuremarketinsights.com
Conventional synthesis of fatty amines, including oleylamine, often involves energy-intensive processes that may use harsh reaction conditions and metal catalysts. rsc.orgresearchgate.net Research is actively exploring greener and more sustainable production methods. One promising area is biocatalysis, which uses enzymes to perform chemical transformations under mild conditions. researchgate.net Researchers have developed one-pot enzymatic cascades to synthesize primary fatty amines directly from renewable triglycerides and oils, achieving high conversion rates. researchgate.net
Analytical Techniques for Oleamine Oxide Characterization
Spectroscopic Methods for Structural Elucidation and Quantitative Analysis
Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. By studying the interaction of molecules with electromagnetic radiation, specific structural features and functional groups can be identified and quantified.
Fourier-transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. In the context of Oleamine oxide, FTIR is critical for confirming the successful oxidation of the precursor, oleylamine (B85491), to the corresponding N-oxide. The analysis focuses on the disappearance of bands associated with the primary amine and the appearance of a new band characteristic of the N-oxide group.
The conversion of oleylamine to this compound is marked by distinct changes in the infrared spectrum. The primary amine group (-NH₂) in the oleylamine starting material typically shows N-H stretching vibrations in the region of 3300-3500 cm⁻¹. researchgate.netresearchgate.net The successful formation of the N-oxide bond (N⁺-O⁻) results in the disappearance of these N-H stretching peaks. Crucially, a new, characteristic absorption band corresponding to the N-O stretching vibration appears. For similar amide amine oxides, this N-O stretching vibration is observed in the range of 950-970 cm⁻¹. tandfonline.comtandfonline.comtaylorandfrancis.com The presence of this band, along with the absence of the -NH₂ bands, provides strong evidence for the formation of this compound. Other prominent bands, such as the C-H stretching vibrations of the oleyl chain's -CH₂ and -CH₃ groups around 2850-2930 cm⁻¹, are expected to remain largely unchanged. tandfonline.com
Table 1: Illustrative FTIR Spectral Data for Oleamine vs. This compound
| Functional Group | Characteristic Vibration | Expected Wavenumber (cm⁻¹) in Oleylamine | Expected Wavenumber (cm⁻¹) in this compound | Status in this compound |
| Amine (N-H) | N-H Stretch | ~3300 - 3500 | - | Absent |
| Amine (N-H) | N-H Scissor | ~1600 | - | Absent |
| Alkyl (C-H) | C-H Stretch | ~2850 - 2930 | ~2850 - 2930 | Present |
| Alkene (C=C) | C=C Stretch | ~1650 | ~1650 | Present |
| N-Oxide (N-O) | N-O Stretch | - | ~960 | Present |
Chromatographic Separation and Purity Assessment Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, these methods are vital for monitoring the synthesis reaction and assessing the purity of the final product.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. nih.gov It allows for the qualitative assessment of the consumption of reactants and the formation of products. In the synthesis of this compound from oleylamine, TLC is used to track the disappearance of the starting material and the appearance of the more polar N-oxide product.
The process involves spotting the reaction mixture onto a TLC plate (typically coated with silica (B1680970) gel) alongside spots of the pure starting material (oleylamine). The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase). Due to the introduction of the highly polar N-oxide group, this compound is significantly more polar than oleylamine. Consequently, it will have a stronger affinity for the polar silica gel stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value compared to the less polar oleylamine. A reaction is considered complete when the spot corresponding to oleylamine is no longer visible in the lane spotted with the reaction mixture. For separating long-chain fatty acid derivatives, solvent systems often consist of a mixture of nonpolar and polar solvents, such as petroleum ether and ethyl acetate, sometimes with a small amount of a modifier like ammonium (B1175870) hydroxide (B78521) to improve spot shape. nih.gov
Table 2: Representative TLC Data for this compound Synthesis
| Compound | Polarity | Expected Retention Factor (Rf) | Observation during Reaction |
| Oleylamine | Low | ~0.70 | Spot diminishes over time |
| This compound | High | ~0.25 | New spot appears and intensifies |
Note: Rf values are illustrative and highly dependent on the specific TLC plate and solvent system used.
Surface-Sensitive Analytical Methods for Interfacial Phenomena
This compound is an amphiphilic molecule, possessing a hydrophilic N-oxide headgroup and a long, hydrophobic oleyl tail. This structure imparts surface-active properties, which can be studied using specialized surface-sensitive techniques.
The Langmuir-Blodgett (LB) trough is an instrument used to create and characterize monomolecular layers (monolayers) of amphiphilic substances at an air-liquid interface. wikipedia.org For this compound, this technique provides valuable insights into its behavior at interfaces, such as its packing density and the stability of the monolayer.
A solution of this compound in a volatile, water-immiscible solvent is spread onto the surface of an aqueous subphase in the trough. The solvent evaporates, leaving the this compound molecules oriented with their hydrophilic N-O heads in the water and their hydrophobic tails directed towards the air. Movable barriers then compress this monolayer while a sensitive balance measures the resulting surface pressure (the reduction in the surface tension of the water). The data is plotted as a surface pressure-area (π-A) isotherm. This isotherm reveals different phases of the monolayer as it is compressed, from a gas-like phase at large areas per molecule to liquid-like and finally a condensed solid-like phase. The isotherm can be used to determine the cross-sectional area per molecule and the pressure at which the monolayer collapses.
Table 3: Illustrative Data from a Langmuir-Blodgett Isotherm of this compound
| Monolayer Phase | Surface Pressure (mN/m) | Area per Molecule (Ų/molecule) | Description |
| Gas (G) | < 1 | > 100 | Molecules are far apart and behave like a 2D gas. |
| Liquid Expanded (LE) | 1 - 15 | 45 - 100 | Molecules begin to interact but remain disordered. |
| Liquid Condensed (LC) | 15 - 35 | 25 - 45 | Molecules are closely packed and ordered. |
| Solid (S) / Collapse | > 40 | < 25 | Monolayer is in a highly ordered, solid-like state before collapsing under high pressure. |
Rheological Characterization Methods for Viscoelastic Properties
Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids'. For this compound, which can be used as a surfactant or in formulations, understanding its effect on the viscoelastic properties of solutions is crucial. Rheological measurements quantify how a material responds to applied stress or strain.
Solutions of this compound, particularly at higher concentrations, are expected to exhibit viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) properties. A rheometer is used to perform oscillatory measurements to determine key parameters. The storage modulus (G') represents the elastic component (energy stored), while the loss modulus (G'') represents the viscous component (energy dissipated as heat). When G' > G'', the material is predominantly elastic or gel-like. When G'' > G', it is predominantly viscous or liquid-like. These properties are often dependent on the frequency of oscillation and the concentration of the surfactant. Studies on other amine oxide-based solutions have shown them to be strongly viscoelastic. researchgate.net
Table 4: Example Rheological Data for Aqueous this compound Solutions
| This compound Concentration (% w/v) | Frequency (Hz) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Complex Viscosity (η*) (Pa·s) | Dominant Behavior |
| 1% | 1 | 0.1 | 0.8 | 0.13 | Viscous |
| 5% | 1 | 2.5 | 1.5 | 0.47 | Elastic |
| 10% | 1 | 15.2 | 4.1 | 2.52 | Elastic |
Theoretical and Computational Studies of Oleamine Oxide
Molecular Dynamics (MD) Simulations of Oleamine Oxide Systems
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can elucidate its dynamic processes, conformational changes, and interactions with its environment.
Modeling Adsorption Mechanisms at Interfaces
MD simulations are instrumental in modeling how this compound molecules arrange and interact at various interfaces, such as liquid-liquid, liquid-solid, or air-water interfaces. These simulations can reveal the preferred orientation of this compound molecules, the packing density, and the driving forces behind adsorption, such as hydrophobic and hydrophilic interactions. By simulating the system over time, researchers can observe the dynamic evolution of the adsorbed layer and identify key molecular events leading to stable adsorption. The simulation parameters, including temperature, pressure, and the nature of the interface, significantly influence the adsorption behavior.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, stability, and reactivity of this compound. These methods allow for the precise calculation of molecular geometries, bond energies, charge distributions, and frontier molecular orbitals (HOMO/LUMO). Such information is critical for predicting the molecule's intrinsic chemical properties, such as its polarity, potential for nucleophilic or electrophilic attack, and its susceptibility to degradation or transformation under various chemical conditions. Analyzing the electronic distribution can also shed light on the nature of intermolecular interactions, including the strength of hydrogen bonds and dipole-dipole interactions.
Coarse-Grained Simulations for Mesoscale Behavior of this compound Assemblies
While atomistic MD simulations provide high detail, coarse-grained (CG) simulations are employed to study the mesoscale behavior of this compound assemblies, such as micelles, vesicles, or bilayers. In CG models, groups of atoms are represented as single "beads" or "super-atoms," significantly reducing the computational cost and allowing for the simulation of larger systems and longer timescales. These simulations can reveal how this compound molecules self-assemble in aqueous solutions, the morphology and stability of the resulting aggregates, and their phase behavior. Understanding these mesoscale structures is fundamental to predicting the macroscopic properties of this compound-based formulations.
Future Research Directions in Oleamine Oxide Chemistry
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The development of sustainable and efficient synthetic routes for oleamine oxide is a primary focus of future research. Traditional methods often involve reactants and conditions that are not environmentally benign. Green chemistry principles are now guiding the design of new synthetic strategies.
Key areas of exploration include:
Catalytic Oxidation: Investigating novel catalysts, including metal and enzyme-based systems, to facilitate the oxidation of oleamine with higher selectivity and efficiency under milder conditions. This includes the exploration of trimetallic nanoparticles which have shown promise in various catalytic reactions. acs.org
Alternative Oxidants: Moving beyond hydrogen peroxide to explore greener oxidants like oxygen or air, potentially activated by biocatalytic or photocatalytic systems.
Solvent-Free or Green Solvent Systems: Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents, replacing them with water, supercritical fluids, or ionic liquids.
Continuous Flow Synthesis: Implementing continuous flow reactors for the synthesis of this compound can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.
Recent studies have highlighted the use of oleamine in the synthesis of α-Fe2O3 nanoparticles, indicating its role in controlled chemical transformations. acs.org The principles of green chemistry, such as waste prevention and the use of renewable feedstocks, are central to these new synthetic endeavors. researchgate.net
Deeper Understanding of Complex Molecular Interactions in Advanced Materials
This compound's amphiphilic nature drives its self-assembly into complex nanostructures like micelles and vesicles, making it a valuable component in the fabrication of advanced materials. jetir.org Future research will focus on elucidating the intricate molecular interactions that govern these processes.
Research will likely concentrate on:
Advanced Characterization Techniques: Utilizing techniques like small-angle X-ray and neutron scattering (SAXS/SANS), cryogenic transmission electron microscopy (cryo-TEM), and advanced NMR spectroscopy to probe the structure and dynamics of this compound assemblies in various environments.
Interfacial Phenomena: Investigating the behavior of this compound at liquid-liquid, liquid-solid, and air-liquid interfaces to better understand its role as a stabilizer for emulsions and nanoparticles. researchgate.net The inherent mobility of molecules at interfaces presents a promising avenue for creating 2D and quasi-2D polymer films. researchgate.net
Host-Guest Chemistry: Exploring the encapsulation of active molecules within this compound-based assemblies for controlled release applications. Understanding the noncovalent interactions that dictate guest binding and release is crucial. jetir.org
Influence of Additives: Systematically studying how salts, co-surfactants, and polymers modulate the self-assembly behavior of this compound to tailor the properties of the resulting materials.
The ability of amphiphilic molecules to self-organize into ordered morphologies at the nanoscale is fundamental to creating novel materials with advanced functionalities. jetir.org
Expansion into Emerging Fields of Material Science and Biotechnology
The unique properties of this compound make it a promising candidate for a wide range of emerging applications in both material science and biotechnology. researchgate.net
Future applications may include:
Nanoparticle Synthesis and Functionalization: this compound is already used in the synthesis of various nanoparticles, including magnetic iron oxide nanoparticles (IONPs). mdpi.com Future work will explore its use in creating nanoparticles with precisely controlled size, shape, and surface properties for applications in catalysis, data storage, and nanomedicine. mdpi.comresearchgate.net
Drug Delivery Systems: The self-assembly of this compound into nanocarriers can be exploited for the targeted delivery of therapeutic agents. Research will focus on designing "smart" delivery systems that respond to specific physiological stimuli.
Biomimetic Materials: Leveraging the self-assembly properties of this compound to create materials that mimic biological structures and functions, such as cell membranes or other complex biological assemblies. researchgate.net
Advanced Coatings and Films: Developing functional coatings with tailored properties like anti-fouling, anti-corrosion, or enhanced lubricity by incorporating this compound into polymer matrices.
The convergence of microbial biotechnology and material engineering is opening up new possibilities for creating advanced materials with unique properties. nih.gov
Development of Advanced Environmental Impact Mitigation Strategies
As the use of this compound and other surfactants grows, so does the need to understand and mitigate their environmental impact. Future research will be directed towards developing comprehensive strategies for their responsible use and disposal.
Key research areas will include:
Biodegradation Pathways: Elucidating the microbial and enzymatic pathways responsible for the degradation of this compound in various environmental compartments. This knowledge is crucial for designing readily biodegradable alternatives.
Ecotoxicity Assessment: Conducting thorough ecotoxicological studies to assess the potential impact of this compound and its degradation products on aquatic and terrestrial ecosystems.
Wastewater Treatment Technologies: Developing and optimizing advanced oxidation processes, bioremediation techniques, and membrane filtration systems for the efficient removal of amine-based compounds from industrial wastewater. researchgate.netenvironmentclearance.nic.in
Life Cycle Assessment (LCA): Performing comprehensive LCAs for this compound and its applications to identify environmental hotspots and guide the development of more sustainable products and processes.
The large-scale implementation of amine-based processes necessitates the development of sustainable technologies to handle waste effluents. researchgate.net
Integration of Multiscale Modeling and Experimental Validation
Computational modeling is becoming an indispensable tool in chemical research. The integration of multiscale modeling with experimental validation will accelerate the design and development of new materials and processes involving this compound.
Future research will involve:
Molecular Dynamics (MD) Simulations: Using MD simulations to study the self-assembly of this compound, its interaction with other molecules and surfaces, and the dynamics of nanoparticle formation at the atomistic level. acs.org
Quantum Mechanical Calculations: Employing density functional theory (DFT) and other quantum chemical methods to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its complexes. researchgate.net
Coarse-Grained (CG) Modeling: Developing CG models to simulate large-scale systems and long-timescale phenomena, such as the formation of complex fluid phases or the interaction of this compound with biological membranes.
Finite Element Analysis (FEA): Using FEA to model the behavior of materials and devices incorporating this compound at the macroscopic level, such as in microfluidic devices or as part of composite materials. ub.edunih.gov
This synergistic approach, combining computational predictions with experimental verification, will provide a deeper understanding of the structure-property-function relationships of this compound, paving the way for its rational design in a multitude of advanced applications.
Interactive Data Table: Future Research Focus Areas in this compound
| Research Direction | Key Focus Areas | Potential Applications |
| Novel Synthetic Pathways | Catalytic Oxidation, Green Oxidants, Solvent-Free Systems | Sustainable Chemical Manufacturing |
| Molecular Interactions | Advanced Characterization, Interfacial Phenomena, Host-Guest Chemistry | Advanced Materials, Drug Delivery |
| Emerging Applications | Nanoparticle Synthesis, Biomimetic Materials, Advanced Coatings | Nanotechnology, Biotechnology, Material Science |
| Environmental Mitigation | Biodegradation Pathways, Ecotoxicity Assessment, Wastewater Treatment | Environmental Protection, Green Chemistry |
| Multiscale Modeling | MD Simulations, Quantum Mechanics, Experimental Validation | Rational Material Design, Process Optimization |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Oleamine oxide relevant to its role as a surfactant in aqueous systems?
- Methodological Answer : this compound (CAS 14351-50-9) is a zwitterionic surfactant with the molecular formula C20H41NO. Key properties include:
- Solubility : Fully miscible in water, enabling its use in colloidal systems .
- Stability : Prone to oxidation, requiring inert storage conditions (e.g., nitrogen atmosphere) to prevent degradation .
- Structure : The N-oxide group and long alkyl chain contribute to its amphiphilic behavior, critical for micelle formation .
Q. What synthetic routes are commonly employed to prepare this compound from oleamine precursors?
- Methodological Answer : this compound is synthesized via oxidation of oleamine (N,N-dimethyldodecyl-9-en-1-amine) using hydrogen peroxide or ozone. Key steps:
React oleamine with 30% H2O2 at 60–80°C for 4–6 hours.
Purify via vacuum distillation to remove unreacted peroxide.
- Validation : Confirm conversion using <sup>1</sup>H NMR (disappearance of tertiary amine protons at δ 2.2–2.4 ppm) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the adsorption dynamics of this compound in flexible metal-organic frameworks (MOFs)?
- Methodological Answer :
- MOF Selection : Use flexible frameworks like MIL-88D, which exhibit pressure- and temperature-dependent pore expansion .
- Adsorption Protocol :
Expose MOF to this compound vapor at 298–373 K and pressures up to 1,000 atm.
Quantify adsorption via thermogravimetric analysis (TGA) and gas chromatography.
- Data Interpretation : Analyze radial distribution functions (RDFs) to identify hydrogen bonding (2.7 Å between NH2 and O) and van der Waals interactions (4.2 Å between Fe and NH2) .
Q. What methodological considerations are critical when analyzing contradictory data on the temperature-dependent adsorption of this compound in porous materials?
- Methodological Answer : Contradictions may arise from:
- Thermal Motion : At >323 K, increased molecular motion reduces adsorption capacity. Validate via molecular dynamics (MD) simulations tracking desorption rates (e.g., 28% desorption at 373 K vs. 19% at 298 K) .
- Pressure Effects : At ultra-high pressures (>400 atm), MIL-88D’s pore flexibility allows higher loading. Use in situ XRD to correlate structural changes with adsorption trends .
Q. How does the amphiphilic nature of this compound influence its interfacial behavior in composite lubricant systems?
- Methodological Answer :
- Lubrication Mechanism : this compound forms self-assembled monolayers on WS2 nanosheets, reducing friction coefficients by 40–60% .
- Experimental Design :
Prepare WS2-Oleamine oxide composites via sonication in poly-α-olefin.
Evaluate tribological performance using a ball-on-disk tribometer under varying temperatures (25–150°C).
- Key Finding : this compound enhances dispersion stability and load-bearing capacity at high temperatures .
Q. What advanced spectroscopic or computational techniques are recommended to elucidate the interaction mechanisms between this compound and nanomaterial surfaces?
- Methodological Answer :
- Spectroscopy : Use XPS to analyze binding energy shifts in N 1s peaks, indicating hydrogen bonding or charge transfer .
- Computational Modeling : Perform density functional theory (DFT) calculations to map adsorption energies on carbon dots or perovskite surfaces .
Best Practices and Reproducibility
Q. What are the best practices for stabilizing this compound solutions to prevent oxidative degradation during storage?
- Methodological Answer :
- Storage Conditions : Use amber glass bottles under nitrogen, with antioxidants like BHT (0.1% w/w).
- Monitoring : Regularly test for peroxides using iodometric titration or commercial test kits .
Q. How should researchers structure their methodology sections when reporting this compound-related experiments to ensure reproducibility?
- Methodological Answer :
- Detailed Synthesis : Specify molar ratios, reaction times, and purification steps (e.g., “this compound was synthesized using a 1:1.2 molar ratio of oleamine:H2O2”).
- Characterization : Include NMR spectra, TGA curves, and instrument calibration details (e.g., “FTIR spectra were collected at 4 cm<sup>−1</sup> resolution over 32 scans”) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
